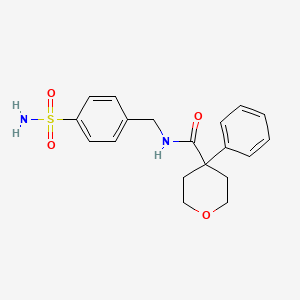
4-phenyl-N-(4-sulfamoylbenzyl)tetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-N-(4-sulfamoylbenzyl)tetrahydro-2H-pyran-4-carboxamide is an organic compound that belongs to the class of diarylethers This compound is characterized by its unique structure, which includes a tetrahydropyran ring, a phenyl group, and a sulfamoylbenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(4-sulfamoylbenzyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-phenyltetrahydropyran-4-carbonyl chloride. This intermediate is then reacted with thiosemicarbazide in the presence of dry pyridine at low temperatures (0–2°C) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
化学反応の分析
Types of Reactions
4-phenyl-N-(4-sulfamoylbenzyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
4-phenyl-N-(4-sulfamoylbenzyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials and as a catalyst in chemical processes
作用機序
The mechanism of action of 4-phenyl-N-(4-sulfamoylbenzyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound is known to target a disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS5), which plays a role in various biological processes, including inflammation and tissue remodeling . By inhibiting ADAMTS5, the compound may exert anti-inflammatory and anticancer effects.
類似化合物との比較
Similar Compounds
N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide: This compound shares a similar tetrahydropyran ring structure and has been studied for its potential therapeutic effects.
Tetrahydropyran: A simpler compound that serves as a building block for more complex molecules and is commonly used as a protecting group in organic synthesis.
Uniqueness
4-phenyl-N-(4-sulfamoylbenzyl)tetrahydro-2H-pyran-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to inhibit ADAMTS5 sets it apart from other similar compounds and highlights its potential therapeutic applications.
特性
分子式 |
C19H22N2O4S |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
4-phenyl-N-[(4-sulfamoylphenyl)methyl]oxane-4-carboxamide |
InChI |
InChI=1S/C19H22N2O4S/c20-26(23,24)17-8-6-15(7-9-17)14-21-18(22)19(10-12-25-13-11-19)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,21,22)(H2,20,23,24) |
InChIキー |
XZQIPMNEKHRWKQ-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(butyrylamino)benzoyl]amino}-N-(4-methylbenzyl)benzamide](/img/structure/B14937666.png)

![Dimethyl 2-{[(phenylsulfonyl)acetyl]amino}benzene-1,4-dicarboxylate](/img/structure/B14937679.png)

![2-(6-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14937699.png)
![Methyl {[3-(thiophen-3-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate](/img/structure/B14937701.png)
![N-(4-(tert-butyl)thiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14937702.png)
![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B14937703.png)
![6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide](/img/structure/B14937707.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide](/img/structure/B14937722.png)
![4,5-dimethoxy-2-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14937730.png)
![1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B14937733.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14937735.png)
![Methyl 4-({[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B14937740.png)
